molecular formula C10H4Cl3NO2 B149915 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one CAS No. 125850-01-3

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one

Cat. No. B149915
M. Wt: 276.5 g/mol
InChI Key: CKIGWFUURQFKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one, also known as DCPIB, is a selective inhibitor of the volume-regulated anion channel (VRAC). VRAC is a ubiquitous ion channel that plays a crucial role in cellular homeostasis, including cell volume regulation, cell proliferation, and apoptosis. DCPIB has been widely used in scientific research to study the physiological and pathological functions of VRAC.

Mechanism Of Action

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one selectively inhibits VRAC-mediated ion transport by binding to the channel pore. VRAC is a heteromeric ion channel composed of LRRC8A-E subunits. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one binds to the channel pore formed by LRRC8 subunits and blocks the ion flux through the channel. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to be a reversible and voltage-independent inhibitor of VRAC.

Biochemical And Physiological Effects

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one inhibits VRAC-mediated ion transport, which can affect cell volume regulation, cell proliferation, and apoptosis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to induce cell death in cancer cells by disrupting cell volume homeostasis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has also been shown to protect neurons from ischemic injury by inhibiting VRAC-mediated ion influx. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to reduce the infarct size in animal models of ischemic stroke.

Advantages And Limitations For Lab Experiments

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has several advantages and limitations for lab experiments. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one is a selective inhibitor of VRAC, which allows researchers to study the specific functions of VRAC in various cellular processes. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one is also a reversible and voltage-independent inhibitor, which allows researchers to control the inhibition of VRAC in a precise manner. However, 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has limited solubility in water, which can affect its bioavailability and toxicity. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also interact with other ion channels and transporters, which can affect its specificity and selectivity.

Future Directions

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has several potential future directions in scientific research. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be used to study the role of VRAC in various pathological conditions, such as cancer, ischemia-reperfusion injury, and traumatic brain injury. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also be used to develop novel therapeutic strategies for these conditions. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be modified to improve its solubility and specificity, which can enhance its bioavailability and reduce its toxicity. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also be used to study the functions of other ion channels and transporters, which can provide new insights into the cellular processes that are regulated by these channels and transporters.

Synthesis Methods

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be synthesized by several methods. The most common method is the reaction of 4-chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base such as triethylamine. The reaction produces 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one as a white crystalline solid with a yield of approximately 60%.

Scientific Research Applications

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been widely used in scientific research to study the physiological and pathological functions of VRAC. VRAC is involved in various cellular processes, including cell volume regulation, cell proliferation, and apoptosis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to inhibit VRAC-mediated ion transport in several cell types, including cancer cells, neurons, and cardiomyocytes. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has also been used to study the role of VRAC in various physiological and pathological conditions, such as ischemia-reperfusion injury, traumatic brain injury, and cancer metastasis.

properties

CAS RN

125850-01-3

Product Name

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one

Molecular Formula

C10H4Cl3NO2

Molecular Weight

276.5 g/mol

IUPAC Name

3,5-dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one

InChI

InChI=1S/C10H4Cl3NO2/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10(15)16-7/h1-4H

InChI Key

CKIGWFUURQFKOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=C(C(=O)O2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C(=O)O2)Cl)Cl)Cl

synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-chlorophenyl)-

Origin of Product

United States

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